

An In-depth Technical Guide to Barium Hydrogen Phosphite (CAS 26946-37-2)

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Compound of Interest

Compound Name: Barium phosphite

Cat. No.: B1164907

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Abstract

This technical guide provides a comprehensive overview of barium hydrogen phosphite (CAS No. 26946-37-2), an inorganic compound with emerging applications in materials science. While often referred to as **barium phosphite**, its correct chemical designation is barium hydrogen phosphite or barium dihydrogen phosphite. This document details its chemical and physical properties, established synthesis protocols, and analytical characterization methods. Although direct applications in drug development have not been documented, this guide explores the potential relevance of the phosphite moiety in medicinal chemistry, drawing parallels with structurally related phosphonate compounds. Safety and handling information is also provided to ensure its proper use in a research setting.

Chemical Identity and Physical Properties

Barium hydrogen phosphite is an inorganic salt characterized by the presence of barium cations (Ba^{2+}) and hydrogen phosphite anions ($[\text{H}_2\text{PO}_3]^-$).^[1] It typically exists as a white crystalline solid and is notably more soluble in water compared to many other barium salts, such as barium phosphate.^{[1][2]} This solubility is a key characteristic, influencing its synthesis and potential applications in aqueous systems.^[1] The compound can exist in different forms, including a hemihydrate, $\text{Ba}(\text{H}_2\text{PO}_3)_2 \cdot 0.5\text{H}_2\text{O}$.^{[2][3]}

Table 1: Chemical Identifiers for Barium Hydrogen Phosphite

Parameter	Value
CAS Number	26946-37-2[2][4]
IUPAC Name	barium(2+);hydrogen phosphite[2][4]
Molecular Formula	Ba(H ₂ PO ₃) ₂ or BaHO ₃ P[2][4]
Molecular Weight	296.27 g/mol (for Ba(H ₂ PO ₃) ₂) or 217.31 g/mol (for BaHO ₃ P)[2]
InChI	InChI=1S/Ba.HO3P/c;1-4(2)3/h;1H/q+2;-2[4]
InChI Key	AONZCDDDDVIYVQA-UHFFFAOYSA-N[4]
Canonical SMILES	OP([O-])[O-].[Ba+2][4]
Synonyms	Barium phosphite, Barium phosphonate[4]

Table 2: Physical and Chemical Properties of Barium Hydrogen Phosphite

Property	Value
Physical State	White crystalline solid[1]
Solubility	Soluble in water[1][2]
Crystal Structure	The hemihydrate form, Ba(H ₂ PO ₃) ₂ ·0.5H ₂ O, features ninefold-coordinated Ba ²⁺ ions connected by dihydrogen phosphite anions to form a three-dimensional network.[5]
Redox Behavior	The phosphite ion contains phosphorus in a lower oxidation state (+3) compared to phosphate (+5), allowing it to act as a reducing agent in certain chemical reactions.[2]

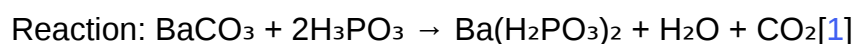
Synthesis and Experimental Protocols

Several methods for the synthesis of barium hydrogen phosphite have been reported. The most common approaches involve the reaction of a soluble barium salt with a source of

phosphite ions in an aqueous solution.

Protocol 1: Reaction of Barium Carbonate with Phosphorous Acid

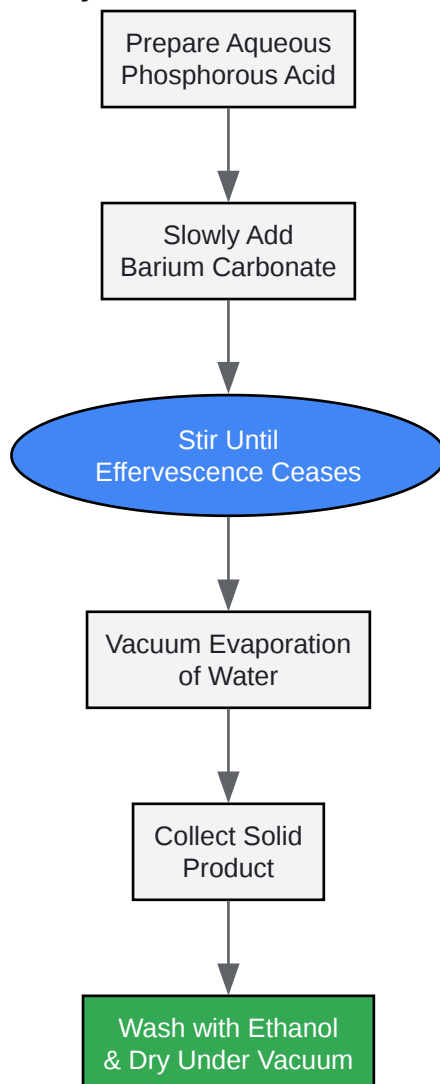
This is a straightforward method that involves the neutralization of phosphorous acid with barium carbonate. The reaction produces barium hydrogen phosphite, water, and carbon dioxide gas.^[2]



Experimental Protocol:

- Reagents: Barium carbonate (BaCO_3), Phosphorous acid (H_3PO_3), Deionized water.
- Procedure: a. In a fume hood, slowly add a stoichiometric amount of solid barium carbonate to a stirred aqueous solution of phosphorous acid at room temperature. b. Observe the evolution of CO_2 gas. Continue stirring until the effervescence ceases, indicating the completion of the reaction. c. The resulting product, barium hydrogen phosphite, is soluble in water.^[2] d. To isolate the solid product, transfer the solution to a rotary evaporator. e. Reduce the pressure and gently heat the solution to remove the water via vacuum evaporation. f. The resulting white solid is collected. This method may yield the hemihydrate form, $\text{Ba}(\text{H}_2\text{PO}_3)_2 \cdot 0.5\text{H}_2\text{O}$.^{[2][3]} g. The product can be washed with ethanol and dried under vacuum.

Workflow for Synthesis via Carbonate Reaction

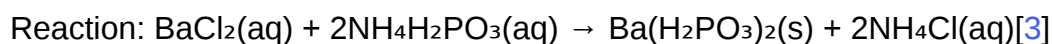


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Caption: Synthesis of Barium Hydrogen Phosphite from Barium Carbonate.

Protocol 2: Precipitation Reaction

An alternative method involves the precipitation of barium hydrogen phosphite from a solution containing barium chloride and a soluble phosphite salt, such as ammonium phosphite.[3]



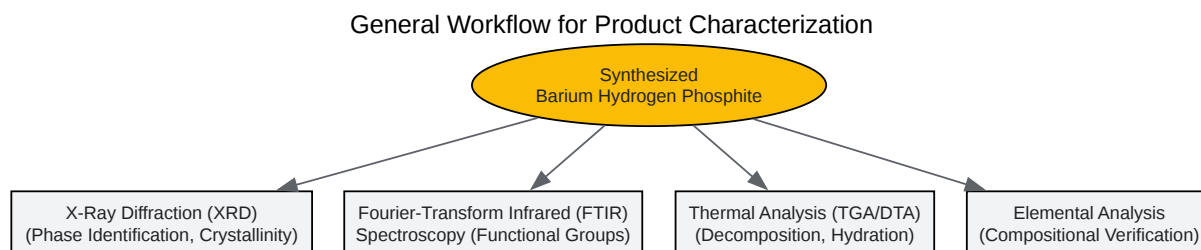
Experimental Protocol:

- Reagents: Barium chloride (BaCl_2), Ammonium phosphite ($\text{NH}_4\text{H}_2\text{PO}_3$) or Sodium phosphite (Na_2HPO_3), Deionized water.
- Procedure: a. Prepare separate aqueous solutions of barium chloride and the chosen phosphite salt (e.g., ammonium phosphite). b. Slowly add the phosphite solution to the stirred barium chloride solution at room temperature. c. A white precipitate of barium hydrogen phosphite will form. d. Continue stirring for a designated period (e.g., 1-2 hours) to ensure complete precipitation. e. Isolate the precipitate by vacuum filtration using a Büchner funnel. f. Wash the collected solid with deionized water to remove soluble byproducts like ammonium chloride. g. Further wash the product with a solvent like ethanol to facilitate drying. h. Dry the final product in a vacuum oven at a moderate temperature.

Analytical Characterization

To confirm the identity, purity, and structure of the synthesized barium hydrogen phosphite, a variety of analytical techniques can be employed.

Workflow for Characterization:



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Caption: Analytical Workflow for Barium Hydrogen Phosphite.

- X-Ray Diffraction (XRD): This is a primary technique to confirm the crystal structure and phase purity of the synthesized material. The resulting diffraction pattern can be compared to known crystallographic data, such as that reported for $\text{Ba}(\text{H}_2\text{PO}_3)_2 \cdot 0.5\text{H}_2\text{O}$.^{[5][6]}

- **Fourier-Transform Infrared (FTIR) Spectroscopy:** FTIR analysis is used to identify the characteristic vibrational modes of the hydrogen phosphite anion ($[\text{H}_2\text{PO}_3]^-$), confirming its presence. Key absorptions would include P-H and P-O stretching frequencies.
- **Thermal Analysis (TGA/DTA):** Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) can determine the thermal stability of the compound and quantify the water of hydration. For the related compound barium hydrogen phosphate (BaHPO_4), decomposition was observed above 370°C .^[3]
- **Elemental Analysis:** Techniques such as Inductively Coupled Plasma (ICP) spectroscopy can be used to verify the elemental composition and the ratio of barium to phosphorus.

Applications and Relevance to Drug Development

Established Applications in Materials Science

Current research into barium hydrogen phosphite is primarily focused on its potential in materials science:

- **Luminescent Materials:** The compound exhibits luminescent properties, making it a candidate for development as a phosphor material for applications in lighting and displays.^[7]
- **Solid-State Ionic Conductors:** Barium hydrogen phosphite shows potential as a solid-state ionic conductor, a property valuable for the development of solid electrolytes in batteries and fuel cells.^[7]

Potential Relevance in Medicinal Chemistry

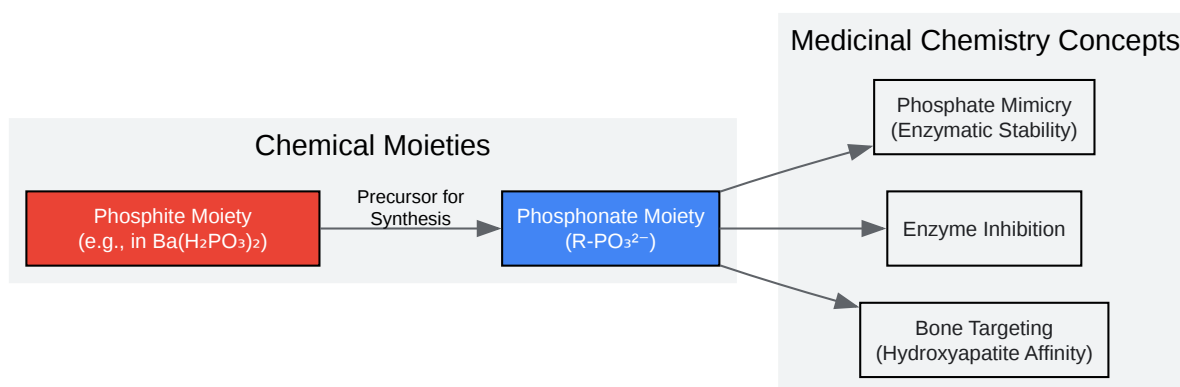
There is currently no published research describing the use of barium hydrogen phosphite in drug development or detailing its biological activity. However, the phosphite and related phosphonate moieties are of significant interest in medicinal chemistry.^{[8][9]} This suggests a potential, though unexplored, relevance for compounds like barium hydrogen phosphite as starting materials or scaffolds.

- **Phosphate Mimics:** Phosphonates, which contain a stable carbon-phosphorus (C-P) bond, are often used as isosteres (mimics) of natural phosphates.^[9] This is a key strategy in designing enzyme inhibitors, as the phosphonate group can mimic the transition state of phosphate ester hydrolysis while being resistant to enzymatic cleavage.^[8]

- **Enzyme Inhibition:** Many drugs containing phosphonate groups act as inhibitors of enzymes that process phosphate or pyrophosphate substrates.[9] For example, nitrogen-containing bisphosphonates are a major class of drugs for treating bone resorption disorders by inhibiting farnesyl pyrophosphate synthase.[9]
- **Bone Targeting:** The phosphonate group has a strong affinity for calcium phosphate (hydroxyapatite), the main mineral component of bone. This property is exploited to deliver drugs specifically to bone tissue for treating osteoporosis or bone cancers.[8]

While barium hydrogen phosphite itself is an inorganic salt without the C-P bond characteristic of phosphonates, its phosphite group is a key chemical entity. It could potentially serve as a precursor in the synthesis of more complex organophosphorus compounds, including novel phosphonates for screening in drug discovery programs.[10] The general utility of phosphites and phosphonates in creating diverse chemical libraries for therapeutic screening is well-established.[10]

Logical Relationship of Phosphites to Drug Discovery



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Caption: Role of Phosphite/Phosphonate Moieties in Drug Discovery.

Safety and Handling

Barium hydrogen phosphite is classified as harmful if swallowed or inhaled.[4] All soluble barium compounds should be considered highly toxic.[11] Ingestion can lead to changes in heart rhythm or paralysis.[12]

Table 3: GHS Hazard Information for Barium Hydrogen Phosphite

Hazard Class	Code	Statement
Acute Toxicity, Oral	H302	Harmful if swallowed[4]
Acute Toxicity, Inhalation	H332	Harmful if inhaled[4]

Handling Precautions:

- Work in a well-ventilated area, preferably in a chemical fume hood.[4]
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid breathing dust.[4]
- Wash hands thoroughly after handling.[4]
- Do not eat, drink, or smoke when using this product.[4]
- Store in a tightly sealed container in a dry, cool place.

Conclusion

Barium hydrogen phosphite (CAS 26946-37-2) is a water-soluble inorganic compound with established synthesis routes and potential applications in materials science as a phosphor and ionic conductor. While it does not have a direct, documented role in drug development, the chemical nature of its phosphite anion places it within a class of compounds of high interest to medicinal chemists. The principles of phosphate mimicry and enzyme inhibition, successfully applied using related phosphonate structures, provide a logical framework for future research exploring the synthetic utility of simple phosphites like barium hydrogen phosphite in the creation of novel bioactive molecules. Researchers must adhere to strict safety protocols when handling this compound due to the inherent toxicity of soluble barium salts.

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